5-(Azidomethyl)-2-chloro-1,3-thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Azidomethyl)-2-chloro-1,3-thiazole is a compound that belongs to the class of azido-modified thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. The azido group (-N₃) attached to the thiazole ring makes this compound highly reactive and useful in various chemical applications, particularly in click chemistry and bioorthogonal labeling.
Vorbereitungsmethoden
The synthesis of 5-(Azidomethyl)-2-chloro-1,3-thiazole typically involves the introduction of the azido group to a thiazole precursor. One common method is the nucleophilic substitution reaction where a chloromethyl group on the thiazole ring is replaced by an azido group using sodium azide (NaN₃) in an appropriate solvent such as dimethylformamide (DMF) or acetonitrile. The reaction is usually carried out at elevated temperatures to ensure complete substitution .
Analyse Chemischer Reaktionen
5-(Azidomethyl)-2-chloro-1,3-thiazole undergoes various types of chemical reactions due to the presence of the azido group. Some of the key reactions include:
Wissenschaftliche Forschungsanwendungen
5-(Azidomethyl)-2-chloro-1,3-thiazole has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-(Azidomethyl)-2-chloro-1,3-thiazole primarily involves its reactivity with other molecules through the azido group. In click chemistry, the azido group reacts with alkynes to form stable triazole rings, which can be used to link various molecular entities. This reactivity is harnessed in bioorthogonal labeling, where the compound can selectively tag biomolecules in complex biological environments without cross-reacting with other functional groups .
Vergleich Mit ähnlichen Verbindungen
5-(Azidomethyl)-2-chloro-1,3-thiazole can be compared with other azido-modified compounds such as:
5-(Azidomethyl)-1,3-thiazole: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
5-(Azidomethyl)-2-chloro-1,3-oxazole: Contains an oxygen atom instead of sulfur, which can alter its chemical reactivity and stability.
5-(Azidomethyl)-2-chloro-1,3-benzothiazole: Contains a fused benzene ring, increasing its aromaticity and potentially altering its reactivity .
These comparisons highlight the unique reactivity and applications of this compound, particularly in click chemistry and bioorthogonal labeling.
Eigenschaften
Molekularformel |
C4H3ClN4S |
---|---|
Molekulargewicht |
174.61 g/mol |
IUPAC-Name |
5-(azidomethyl)-2-chloro-1,3-thiazole |
InChI |
InChI=1S/C4H3ClN4S/c5-4-7-1-3(10-4)2-8-9-6/h1H,2H2 |
InChI-Schlüssel |
ZMUJQYFNPYYQQF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(SC(=N1)Cl)CN=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.